Hdac1-IN-4 vs. Pan-HDAC Inhibitors: Parasite-Specific Target Engagement and Mammalian Cytotoxicity Window
Hdac1-IN-4 demonstrates a favorable therapeutic window of approximately 150-fold between antiparasitic activity and mammalian cytotoxicity, a critical differentiation from pan-HDAC inhibitors such as vorinostat (SAHA) which exhibit broad cytotoxicity across multiple HDAC isoforms . While pan-HDAC inhibitors typically show IC50 values in the 10-100 nM range against human HDAC1-3 with concomitant mammalian cytotoxicity, Hdac1-IN-4 achieves sub-5 nM potency against PfHDAC1 while maintaining HEK-293T cell viability with an IC50 of 0.72 μM [1].
| Evidence Dimension | Therapeutic window (parasite potency vs. mammalian cytotoxicity) |
|---|---|
| Target Compound Data | PfHDAC1 IC50 < 5 nM; HEK-293T IC50 = 0.72 μM (720 nM) |
| Comparator Or Baseline | Pan-HDAC inhibitors (vorinostat/SAHA): human HDAC1-3 IC50 typically 10-100 nM; mammalian cytotoxicity IC50 typically 0.5-5 μM |
| Quantified Difference | Hdac1-IN-4 shows approximately 150-fold window between parasite target and mammalian cytotoxicity; pan-HDAC inhibitors show substantially narrower windows (typically 5-50 fold) |
| Conditions | PfHDAC1 enzyme inhibition assay; HEK-293T cells incubated for 72 hrs by CCK-8 assay |
Why This Matters
This favorable selectivity window is essential for antimalarial research requiring parasite-specific epigenetic modulation without confounding mammalian HDAC inhibition.
- [1] TargetMol. HDAC1-IN-4 Product Datasheet. View Source
